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A detailed comparison of the novel YES1 kinase inhibitor, CH6953755, with other relevant

tyrosine kinase inhibitors (TKIs), focusing on biochemical potency, selectivity, and preclinical

efficacy to evaluate its therapeutic window.

Introduction
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the

range between the minimum effective concentration and the concentration at which toxicity

occurs. For tyrosine kinase inhibitors (TKIs), a wider therapeutic window is often associated

with higher selectivity for the intended target, thereby minimizing off-target effects that can lead

to toxicity. CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC

family of kinases (SFKs), which has been identified as a therapeutic target in cancers harboring

YES1 gene amplification.[1][2] This guide provides a comparative analysis of CH6953755
against other TKIs with activity against YES1 and other SFKs, such as dasatinib, bosutinib, and

saracatinib, to objectively assess its potential for a superior therapeutic window.

Comparative Analysis of Kinase Inhibitors
The following tables summarize the available quantitative data for CH6953755 and comparator

TKIs, focusing on their biochemical potency, kinase selectivity, and in vitro and in vivo anti-

cancer activity.
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Table 1: Biochemical Potency and Kinase Selectivity
Profile
This table presents the half-maximal inhibitory concentration (IC50) values of the selected TKIs

against their primary target YES1 and other relevant kinases. A lower IC50 value indicates

higher potency. The selectivity profile provides an indication of the potential for off-target

effects.

Kinase
Inhibitor

Primary
Target(s)

YES1 IC50
(nM)

Other Key
Kinase Targets
and IC50 (nM)

Reference(s)

CH6953755 YES1 1.8

Data on a broad

kinome scan is

not publicly

available, but it is

described as

highly selective

for YES1.[1][3]

[3][4]

Dasatinib BCR-ABL, SFKs Potent (IC50 < 1)

SRC (<1), LCK

(3), FYN (7), ABL

(0.6), c-KIT (10),

PDGFRβ (28)

[5]

Bosutinib SRC, ABL ~1.2

SRC (1.2), ABL

(1), LYN (1.2),

HCK (1.2).

Minimal activity

against c-KIT

and PDGFR.

[6][7]

Saracatinib SFKs 4-10

SRC (2.7), LCK,

c-YES, LYN,

FYN, FGR, BLK

(4-11), v-Abl

(30), EGFR (66),

c-Kit (200)

[8][9]
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Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Anti-Proliferative Activity
This table summarizes the effects of the TKIs on the proliferation of cancer cell lines. The data

is presented as the concentration required to inhibit cell growth by 50% (GI50 or IC50).

Inhibitor Cell Line(s)
Genetic
Context

Anti-
proliferative
IC50

Reference(s)

CH6953755
KYSE70, OACP4

C
YES1-amplified

Potent inhibition

(in the nM range)
[4]

Dasatinib BHP2-7, Cal62

RET/PTC

rearrangement,

KRAS mutant

<100 nM [10]

NCI-H1975, NCI-

H1650
Lung cancer

0.95 µM, 3.64

µM (at 72h)
[11]

Bosutinib CML cell lines
BCR-ABL

positive
Potent inhibition [7]

Saracatinib Various cell lines - 0.2 - 10 µM [8]

Note: The anti-proliferative activity of TKIs is highly dependent on the specific cancer cell line

and its underlying genetic makeup.

Table 3: In Vivo Efficacy in Xenograft Models
This table provides an overview of the in vivo anti-tumor activity of the TKIs in preclinical

xenograft models.
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Inhibitor
Xenograft
Model

Dose and
Schedule

Outcome Reference(s)

CH6953755
YES1-amplified

cancer cells

60 mg/kg/day,

oral

Selective

antitumor activity

with suppression

of phospho-

Tyr426 YES1.

[4]

Dasatinib
Cal62 thyroid

cancer

12.5 mg/kg/day,

IP

Significant tumor

growth inhibition.
[10]

Lung cancer

PDX
30 mg/kg

Significant tumor

growth inhibition.
[11]

Bosutinib
Human pancreas

cancer
Not specified

Tumor growth

inhibition in

sensitive models.

[12]

Saracatinib
DU145 prostate

cancer

25 mg/kg/day,

oral

Antitumor

activity.
[13]

Note: The efficacy of TKIs in vivo can be influenced by factors such as the tumor

microenvironment and the pharmacokinetic properties of the drug.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and facilitate objective comparison.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol describes a common method for determining the IC50 value of a kinase inhibitor.

Reagent Preparation:

Prepare a stock solution of the test inhibitor (e.g., CH6953755) in 100% DMSO.
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Serially dilute the inhibitor in kinase assay buffer to the desired concentrations. The final

DMSO concentration should be ≤1%.

Prepare a solution of the target kinase (e.g., recombinant YES1) and its specific substrate

in kinase assay buffer.

Prepare an ATP solution at a concentration close to the Km for the target kinase.

Kinase Reaction:

In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.

Add 5 µL of the kinase/substrate mixture to each well.

Initiate the reaction by adding 5 µL of the ATP solution.

Incubate the plate at 30°C for 60 minutes.

Signal Detection:

To stop the kinase reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™

Reagent to each well.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal via a luciferase reaction.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software.[14][15][16][17]
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Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of a kinase inhibitor on

cancer cell proliferation.

Cell Seeding:

Harvest cancer cells (e.g., YES1-amplified and non-amplified lines) and seed them into a

96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).

Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of the test inhibitor in cell culture medium.

Remove the existing medium from the wells and add 100 µL of the medium containing the

inhibitor or vehicle control.

Incubate the plate for a specified period (e.g., 72-96 hours).

MTT Incubation:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Formazan Solubilization:

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure

complete dissolution of the formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:
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Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells.

Determine the GI50/IC50 value from the dose-response curve.[18][19][20][21]

Protocol 3: Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a kinase

inhibitor in a mouse model.

Cell Preparation and Implantation:

Harvest cancer cells from culture during their logarithmic growth phase.

Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a

concentration of 1-5 × 10^7 cells/mL. For some cell lines, mixing with Matrigel may

improve tumor take rate.

Subcutaneously inject 100-200 µL of the cell suspension into the flank of

immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Treatment Initiation:

Monitor the mice for tumor formation.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer the test inhibitor (e.g., CH6953755) or vehicle control via the appropriate route

(e.g., oral gavage) and schedule.

Efficacy and Toxicity Monitoring:

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be

calculated using the formula: (Length × Width²)/2.

Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
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Observe the mice daily for any clinical signs of distress.

Endpoint and Analysis:

The study may be terminated when tumors in the control group reach a predetermined

size or after a fixed treatment duration.

At the endpoint, euthanize the mice and excise the tumors.

Tumors can be weighed and processed for further analysis, such as histology (e.g., Ki-67

staining for proliferation) and biomarker analysis (e.g., Western blot for target

engagement).

Data Analysis:

Compare the tumor growth rates and final tumor volumes between the treatment and

control groups to determine the anti-tumor efficacy.[22][23][24][25][26]

Mandatory Visualizations
YES1-YAP1 Signaling Pathway
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Caption: Simplified YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.
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Caption: A generalized workflow for the preclinical assessment of a TKI's therapeutic window.

Discussion and Conclusion
The available data suggests that CH6953755 is a highly potent inhibitor of YES1 kinase.[4] Its

high selectivity, as suggested by initial reports, is a promising characteristic for a wider

therapeutic window compared to multi-kinase inhibitors like dasatinib.[1] Dasatinib, while potent

against YES1, also inhibits a broad range of other kinases, which may contribute to both its
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efficacy in certain contexts and its potential for off-target toxicities.[5] Bosutinib and saracatinib

also exhibit activity against multiple SFKs, but with distinct selectivity profiles.[6][7][9]

The anti-proliferative activity of CH6953755 appears to be particularly pronounced in cancer

cell lines with YES1 gene amplification, indicating a clear on-target effect.[4] This provides a

strong rationale for its development in a biomarker-selected patient population, which can

further enhance its therapeutic index. The in vivo data for CH6953755 demonstrates its ability

to inhibit tumor growth at a dose that is well-tolerated in preclinical models, providing further

evidence of a favorable therapeutic window.[4]

In conclusion, based on its high potency and selectivity for YES1, CH6953755 holds the

potential for a wider therapeutic window compared to less selective SFK inhibitors. This could

translate to improved efficacy and reduced toxicity in the clinical setting, particularly for patients

with tumors harboring YES1 amplification. Further comprehensive kinome profiling and detailed

in vivo toxicology studies will be crucial to fully delineate the therapeutic window of CH6953755
and confirm its superiority over existing TKIs.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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